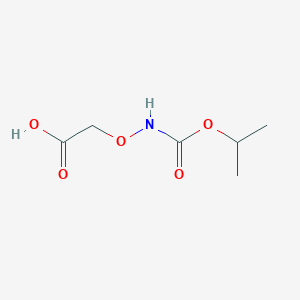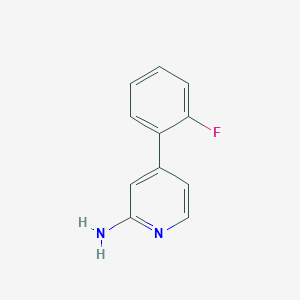-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743904.png)
[(2-methoxyphenyl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine is an organic compound that features a combination of a methoxyphenyl group and a pyrazolylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of the (2-methoxyphenyl)methyl intermediate: This can be achieved through the reaction of 2-methoxybenzyl chloride with a suitable nucleophile, such as sodium azide, followed by reduction to the corresponding amine.
Formation of the (1-propan-2-yl-1H-pyrazol-5-yl)methyl intermediate: This involves the alkylation of 1H-pyrazole with isopropyl bromide, followed by deprotonation and subsequent reaction with formaldehyde to form the pyrazolylmethyl intermediate.
Coupling of the intermediates: The final step involves the coupling of the (2-methoxyphenyl)methyl intermediate with the (1-propan-2-yl-1H-pyrazol-5-yl)methyl intermediate under reductive amination conditions, typically using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrazolylmethyl group, potentially leading to the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a ligand for various receptors or enzymes. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
In medicinal chemistry, (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The methoxyphenyl group could facilitate binding to aromatic pockets, while the pyrazolylmethyl group may interact with other functional groups within the target molecule.
Comparison with Similar Compounds
Similar Compounds
[(2-methoxyphenyl)methyl]amine: Lacks the pyrazolylmethyl group, which may result in different biological activity.
(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar structure but with a methyl group instead of an isopropyl group, potentially affecting its binding properties and reactivity.
(2-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Isomer with the pyrazolylmethyl group attached at a different position, which may influence its chemical and biological properties.
Uniqueness
(2-methoxyphenyl)methyl-1H-pyrazol-5-yl]methyl})amine is unique due to the combination of the methoxyphenyl and pyrazolylmethyl groups, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C15H21N3O/c1-12(2)18-14(8-9-17-18)11-16-10-13-6-4-5-7-15(13)19-3/h4-9,12,16H,10-11H2,1-3H3 |
InChI Key |
UXGDFTAHDHHDRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743829.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11743835.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine](/img/structure/B11743838.png)
![1-ethyl-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11743845.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743846.png)
![[(5-fluorothiophen-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743849.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743863.png)

![1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743875.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide](/img/structure/B11743889.png)

![3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11743898.png)
![Ethyl 2-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-YL)-2-oxoacetate](/img/structure/B11743900.png)
